molecular formula C12H15N5O2S B15113644 8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B15113644
M. Wt: 293.35 g/mol
InChI Key: JCGJJACUZHKDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

8-(2-methylsulfanylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C12H15N5O2S/c1-20-11-13-5-2-8(14-11)17-6-3-12(4-7-17)9(18)15-10(19)16-12/h2,5H,3-4,6-7H2,1H3,(H2,15,16,18,19)

InChI Key

JCGJJACUZHKDNX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC3(CC2)C(=O)NC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of 8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione with 2-chloropyrimidine in an inert polar solvent such as chloroform, ethanol, propanol, butanol, or dimethylformamide. The reaction is carried out at temperatures ranging from 50-150°C, preferably 80-120°C, in the presence of an acid-binding agent . Alternatively, the reaction can be conducted at 0-80°C, preferably 60-70°C, in the presence of an excess of a basic reagent like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as anxiety and depression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a serotonergic agonist, mimicking the effects of serotonin by stimulating physiological activity at serotonin receptors . This action can lead to various therapeutic effects, such as anxiolytic and antidepressant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spiro structure and the presence of a methylsulfanyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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